molecular formula C16H12ClN3O4 B2656557 [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 878578-05-3

[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2656557
CAS No.: 878578-05-3
M. Wt: 345.74
InChI Key: MAHKOSFQNQZVLH-UHFFFAOYSA-N
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Description

[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both oxadiazole and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a 6-chloropyridine-3-carboxylate derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate.

    Reduction: Formation of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-aminopyridine-3-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.

Industry:

    Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to interfere with the growth of pests and weeds.

    Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may bind to bacterial enzymes, inhibiting their function and leading to cell death. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • [3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
  • [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-aminopyridine-3-carboxylate

Comparison:

  • Unique Structural Features: The presence of a methoxy group on the phenyl ring and a chlorine atom on the pyridine ring makes [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate unique compared to its analogs.
  • Chemical Reactivity: The methoxy group can undergo various chemical transformations, providing a versatile platform for further functionalization.
  • Biological Activity: The compound’s unique structure may result in distinct biological activities compared to its analogs, making it a valuable candidate for drug development.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-22-12-5-3-2-4-11(12)15-19-14(24-20-15)9-23-16(21)10-6-7-13(17)18-8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKOSFQNQZVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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